molecular formula C22H22O5 B14958756 methyl {4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate

methyl {4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B14958756
M. Wt: 366.4 g/mol
InChI Key: PSMYZRFWRUNMGT-UHFFFAOYSA-N
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Description

Methyl {4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This particular compound features a chromen-2-one core structure with multiple substituents, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 4,8-dimethyl-7-hydroxy-2H-chromen-2-one.

    Etherification: The hydroxyl group at the 7-position is etherified using 4-methylbenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetone.

    Esterification: The resulting intermediate is then esterified with methyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl {4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the chromenone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl {4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of methyl {4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chromenone core can interact with active sites of enzymes, inhibiting their activity. Additionally, the benzyl ether moiety may enhance binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxo-2H-chromen-7-yl acetate
  • 4-Methylbenzyl acetate
  • 4,8-Dimethyl-2-oxo-2H-chromen-7-yl acetate

Uniqueness

Methyl {4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the chromenone core and the benzyl ether moiety allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 2-[4,8-dimethyl-7-[(4-methylphenyl)methoxy]-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C22H22O5/c1-13-5-7-16(8-6-13)12-26-19-10-9-17-14(2)18(11-20(23)25-4)22(24)27-21(17)15(19)3/h5-10H,11-12H2,1-4H3

InChI Key

PSMYZRFWRUNMGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C)C

Origin of Product

United States

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